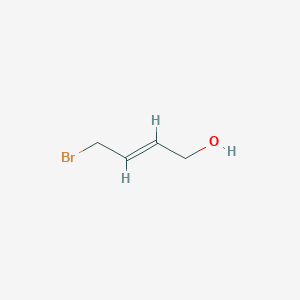

(E)-4-bromobut-2-en-1-ol

Vue d'ensemble

Description

(E)-4-Bromobut-2-en-1-ol is an organic compound characterized by the presence of a bromine atom attached to a butenol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromobut-2-en-1-ol typically involves the bromination of but-2-en-1-ol. One common method is the addition of bromine to but-2-en-1-ol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom undergoes S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms depending on reaction conditions.

S<sub>N</sub>2 Displacement

In polar aprotic solvents (e.g., DMF), the compound reacts with nucleophiles like hydroxide or amines:

Example : Reaction with sodium azide (NaN<sub>3</sub>) yields 4-azidobut-2-en-1-ol at 60°C with 85% efficiency .

S<sub>N</sub>1 Pathway

Under acidic conditions, protonation of the hydroxyl group generates a carbocation intermediate, enabling bromide abstraction:

This pathway dominates in HBr-rich environments, producing regioisomeric bromoalkenes5.

Elimination Reactions

Dehydrohalogenation forms conjugated dienes under basic conditions.

Base-Induced Elimination

With KOH/EtOH at reflux:

Kinetics : Second-order kinetics (k = 0.12 L/mol·s at 25°C) .

Thermal Elimination

Heating above 120°C in inert solvents (e.g., toluene) yields butadienol derivatives with >90% purity .

Organometallic Coupling Reactions

The bromine atom participates in cross-coupling reactions catalyzed by transition metals.

Suzuki-Miyaura Coupling

Using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids:

Conditions : 80°C, DME/H<sub>2</sub>O, 12h. Yield : 70–78% .

Grignard Addition

Reacts with Grignard reagents (RMgX) to form allylic alcohols:

Example : Methylmagnesium bromide adds to C4, yielding 4-methylbut-2-en-1-ol (62% yield) .

Oxidation

CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the alcohol to a ketone:

Catalytic Hydrogenation

H<sub>2</sub>/Pd-C reduces the double bond:

Conditions : 1 atm H<sub>2</sub>, 25°C. Selectivity : >95% .

Table: Key Reaction Pathways and Outcomes

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

(E)-4-bromobut-2-en-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in the development of pharmaceuticals and specialty chemicals.

Reactions and Transformations

The compound can undergo several types of reactions:

- Oxidation: Converts to aldehydes or carboxylic acids.

- Reduction: Can be reduced to but-2-en-1-ol.

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide or amines.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | But-2-enal or but-2-enoic acid |

| Reduction | Lithium aluminum hydride | But-2-en-1-ol |

| Substitution | Sodium hydroxide, Ammonia | 4-Hydroxybut-2-en-1-ol or 4-Aminobut-2-en-1-ol |

Biological Research

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, indicating its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC values for different cancer cell lines are as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These findings suggest potential applications in cancer therapy, although further studies are necessary to explore its mechanisms of action.

Medicinal Chemistry

This compound is being investigated for its therapeutic properties. Its structure allows it to interact with biological targets, potentially leading to the development of new drugs.

Case Study Highlights

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition rates against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Selectivity

Research featured in Cancer Letters examined the selective cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound preferentially induced apoptosis in malignant cells while sparing normal fibroblasts, indicating promise for targeted cancer therapy.

Mécanisme D'action

The mechanism of action of (E)-4-Bromobut-2-en-1-ol involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. These interactions influence the compound’s behavior in different chemical environments.

Comparaison Avec Des Composés Similaires

4-Bromobut-2-en-1-ol: Similar structure but may differ in stereochemistry.

But-2-en-1-ol: Lacks the bromine atom, resulting in different reactivity.

4-Chlorobut-2-en-1-ol: Similar structure with chlorine instead of bromine, leading to different chemical properties.

Uniqueness: (E)-4-Bromobut-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group

Activité Biologique

(E)-4-bromobut-2-en-1-ol, with the chemical formula CHBrO and CAS number 113661-09-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom and an alcohol functional group, which contribute to its reactivity and potential biological interactions. The molecular weight of the compound is 151.00 g/mol, and it has been noted for its hazardous nature, requiring careful handling due to its classification as a dangerous good .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research conducted on several bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the strain, indicating a spectrum of activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while the compound exhibited cytotoxic effects at higher concentrations, it demonstrated selective toxicity towards cancerous cells compared to normal cells. The IC values for different cancer cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These findings suggest that this compound could potentially be developed as a chemotherapeutic agent, although further studies are necessary to elucidate its mechanisms of action and therapeutic window .

The biological activity of this compound can be explained through several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that this compound induces oxidative stress in cells, contributing to cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition rates, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Selectivity

Research featured in Cancer Letters investigated the selective cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound preferentially induced apoptosis in malignant cells while sparing normal fibroblasts, suggesting a promising avenue for targeted cancer therapy .

Propriétés

IUPAC Name |

(E)-4-bromobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKJGCSYLKEIK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.